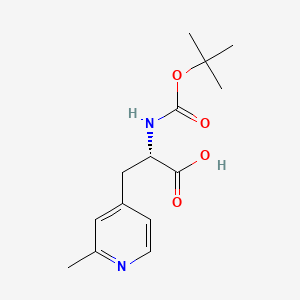
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is a chiral compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Formation of the pyridine derivative: The Boc-protected amino acid is then coupled with a pyridine derivative, such as 2-methylpyridine-4-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products
Deprotection: The free amine derivative.
Substitution: Nitrated or halogenated pyridine derivatives.
Coupling: Peptide or amide derivatives.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(2-methylpyridin-4-yl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid: Lacks the methyl group on the pyridine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2-methylpyridine moiety
属性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI 键 |
QGDCINAUZBVBES-NSHDSACASA-N |
手性 SMILES |
CC1=NC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
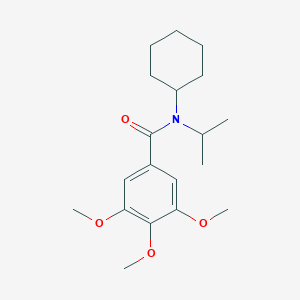
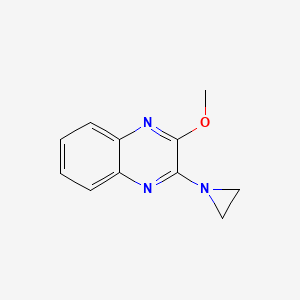
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
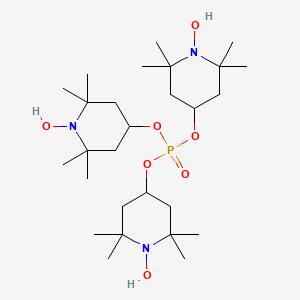
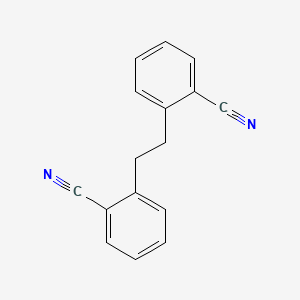
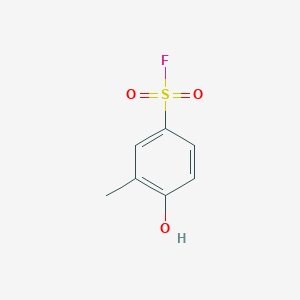
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
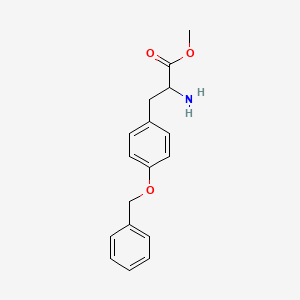
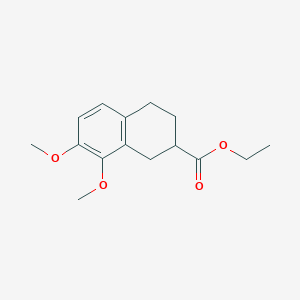
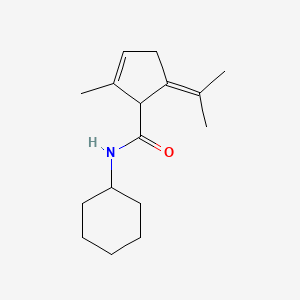
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
